2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI)
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Overview
Description
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) is a chemical compound that features a pyridinethione core with a tert-butyl dimethylsilyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) typically involves the reaction of pyridinethione with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods such as recrystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinethione ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used to replace the silyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted pyridinethione derivatives depending on the nucleophile used.
Scientific Research Applications
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for sensitive functional groups.
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions with other biological molecules.
Industry: Used in the production of materials with specific properties, such as polymers and coatings that require sulfur-containing components.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) depends on its specific application. In general, the compound can interact with various molecular targets through its sulfur and silyl groups. These interactions can modulate the activity of enzymes, alter the properties of materials, or facilitate the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethanol: A compound with a similar silyl group but different core structure.
2-(tert-Butyldimethylsilyloxy)ethanamine: Another compound with a tert-butyl dimethylsilyl group attached to an ethanamine core.
Uniqueness
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) is unique due to its combination of a pyridinethione core and a silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
128950-57-2 |
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Molecular Formula |
C11H23NSSi |
Molecular Weight |
229.457 |
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]piperidine-2-thione |
InChI |
InChI=1S/C11H23NSSi/c1-11(2,3)14(4,5)10-8-6-7-9(13)12-10/h10H,6-8H2,1-5H3,(H,12,13) |
InChI Key |
UNGLJMZGBDJDEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)C1CCCC(=S)N1 |
Synonyms |
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) |
Origin of Product |
United States |
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